molecular formula C10H8ClNO B2981671 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile CAS No. 22056-04-8

2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile

Cat. No.: B2981671
CAS No.: 22056-04-8
M. Wt: 193.63
InChI Key: JYCZGEVNRFSAQJ-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile is an acrylonitrile derivative characterized by a chlorophenyl group, a hydroxymethyl moiety, and a nitrile functional group. This compound belongs to a broader class of acrylonitrile derivatives studied for their structural diversity and biological activities, including antitumor, antitubercular, and pharmacological properties .

Properties

IUPAC Name

2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,10,13H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCZGEVNRFSAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with acrylonitrile in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the acrylonitrile attacks the carbonyl carbon of the 4-chlorobenzaldehyde, followed by dehydration to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Para-Substituted Phenyl Derivatives

Compound Name Substituent (X) Synthesis Yield (%) Reaction Time (h) Melting Point (°C)
2-((4-Bromophenyl)(Hydroxy)Methyl)Acrylonitrile Br 82 20 Not reported
2-((4-Cyanophenyl)(Hydroxy)Methyl)Acrylonitrile CN 82 1.5 72–74
2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile Cl Not reported Not reported Not reported

Key Observations :

  • Bromo and cyano derivatives exhibit identical yields (82%) but differ in reaction times (20 h vs. 1.5 h), suggesting electronic effects: the electron-withdrawing cyano group accelerates the reaction .

Heterocyclic and Hybrid Derivatives

Table 2: Comparison with Thiazol- and Quinoline-Based Acrylonitriles

Compound Name Core Structure Key Features Biological Activity
(E)-3-(4-Chlorophenyl)-2-(2-thienyl)acrylonitrile Thiophene-thiazol Conjugated nitrile backbone Antitumor (hypothesized)
2-[(2-Chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile Quinoline DNA intercalation potential Antitumor, antitubercular
This compound Phenyl Chlorophenyl hydrophobicity Not explicitly reported

Key Observations :

  • Thiophene- and quinoline-based derivatives exhibit enhanced biological activity due to extended conjugation and planar heterocyclic systems, which facilitate interactions with biological targets .

Crystallographic and Structural Analysis

Table 3: Structural Parameters from Crystallography

Compound Name Dihedral Angle (°) C–C Bond Length (Å) Reference
2-[Hydroxy(2-methoxyphenyl)methyl]acrylonitrile 85.7 1.429 (C8–C9)
(E)-3-(4-Chlorophenyl)-2-(2-thienyl)acrylonitrile Not reported Not reported

Key Observations :

  • Shortened C–C bond lengths (1.429 Å vs. typical 1.54 Å) indicate conjugation effects, stabilizing the nitrile moiety .

Biological Activity

2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a chlorophenyl group and a hydroxymethyl substituent on an acrylonitrile backbone. This configuration is believed to influence its biological activity significantly.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's efficacy in these areas can be attributed to its ability to interact with specific molecular targets within biological systems.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several pathogens. The minimum inhibitory concentration (MIC) values suggest it effectively inhibits bacterial growth.

Pathogen MIC (µg/mL) Mechanism of Action
Staphylococcus aureus0.22Disruption of cell wall synthesis
Escherichia coli0.25Inhibition of protein synthesis
Candida albicans0.30Interference with cell membrane integrity

The biological activity of this compound is largely attributed to its ability to form covalent bonds with target biomolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects such as:

  • Inhibition of Cell Proliferation : The compound has shown potential in reducing the proliferation of cancer cells.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

  • Anticancer Activity : A study involving human cancer cell lines demonstrated that this compound significantly inhibits cell growth in colorectal cancer cells (HCT-15), with an IC50 value of approximately 12 µM. The mechanism involved disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
  • Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory conditions.

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique biological profiles due to its specific substituents. For instance, compounds lacking the chlorophenyl group often exhibit reduced potency against certain pathogens.

Compound Activity Profile Notable Features
Compound AModerate antimicrobial activityLacks hydroxymethyl group
Compound BHigh anticancer activityContains different halogen substituent
This compound Broad-spectrum antimicrobial and anticancer effectsUnique combination of functional groups

Q & A

Q. Common Pitfalls :

  • Trace moisture leading to hydrolysis of the nitrile group.
  • Incomplete purification (use column chromatography with ethyl acetate/hexane gradients) .

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